2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7BrF3NO It is a bromoacetamide derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
The mode of action of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide involves the formation of a bromonium ion intermediate . This intermediate is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product . The compound also demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s ability to catalyze the oxidation of alcohols into aldehydes and ketones suggests it may play a role in these biochemical transformations .
Action Environment
It is known that the compound’s chemical shift dispersion can vary under conditions of varying polarity .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form a bromonium ion intermediate, which is susceptible to nucleophilic attack by biomolecules such as carboxylic acids . This interaction facilitates the formation of desired products in biochemical reactions. Additionally, this compound demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms a bromonium ion intermediate, which can interact with nucleophiles such as carboxylic acids . This interaction leads to the formation of specific products, influencing various biochemical pathways. Additionally, this compound can inhibit or activate enzymes, thereby modulating their activity and affecting downstream cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form a bromonium ion intermediate plays a crucial role in its participation in biochemical reactions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation in specific cellular compartments . Studying the transport and distribution of this compound is essential for understanding its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of N-[3-(trifluoromethyl)phenyl]acetamide. One common method includes the following steps:
Starting Material: N-[3-(trifluoromethyl)phenyl]acetamide.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction is carried out at a controlled temperature, typically around 0-5°C, to ensure selective bromination at the desired position on the phenyl ring.
Isolation: The product is then isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or nitriles.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-bromo-N-[3-(trifluoromethyl)phenyl]propionamide
Uniqueness
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKNAKFZYROIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368043 | |
Record name | 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25625-57-4 | |
Record name | 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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